Trovirdine hydrochloride
Trovirdine hydrochloride
Trovirdine hydrochloride, also known as LY-300046 and PETT-1, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. Trovirdine inhibited HIV-1 RT with an IC50 of 0.007 microM when employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to varied primer/template under steady-state conditions. The amino acid changes Leu100, Tyr181 and Tyr188 gave rise to 25-, 147- and 12-fold decrease in inhibition by trovirdine.
Brand Name:
Vulcanchem
CAS No.:
148311-89-1
VCID:
VC21276985
InChI:
InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H
SMILES:
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl
Molecular Formula:
C13H14BrClN4S
Molecular Weight:
373.70 g/mol
Trovirdine hydrochloride
CAS No.: 148311-89-1
Cat. No.: VC21276985
Molecular Formula: C13H14BrClN4S
Molecular Weight: 373.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Trovirdine hydrochloride, also known as LY-300046 and PETT-1, is a reverse transcriptase inhibitor potentially for the treatment of HIV infection. Trovirdine inhibited HIV-1 RT with an IC50 of 0.007 microM when employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate. Enzyme kinetic studies showed that inhibition of RT by trovirdine was non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to varied primer/template under steady-state conditions. The amino acid changes Leu100, Tyr181 and Tyr188 gave rise to 25-, 147- and 12-fold decrease in inhibition by trovirdine. |
|---|---|
| CAS No. | 148311-89-1 |
| Molecular Formula | C13H14BrClN4S |
| Molecular Weight | 373.70 g/mol |
| IUPAC Name | 1-(5-bromopyridin-2-yl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride |
| Standard InChI | InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H |
| Standard InChI Key | IUQKLSJRANLIKE-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
| Canonical SMILES | C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
| Appearance | Solid powder |
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